(5-Fluoropyridin-3-yl)methanesulfonamide
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Overview
Description
(5-Fluoropyridin-3-yl)methanesulfonamide is a fluorinated pyridine derivative with the molecular formula C6H7FN2O2S. This compound is notable for its unique chemical structure, which includes a fluorine atom attached to the pyridine ring and a methanesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the methanesulfonamide group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate .
Industrial Production Methods
Industrial production of (5-Fluoropyridin-3-yl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, palladium catalysts, and ammonium formate . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired chemical transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives with different functional groups .
Scientific Research Applications
(5-Fluoropyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can result in the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanol: A related compound with a hydroxyl group instead of a methanesulfonamide group.
(5-Fluoropyridin-3-yl)methanamine: Another similar compound with an amine group.
Uniqueness
(5-Fluoropyridin-3-yl)methanesulfonamide is unique due to the presence of both a fluorine atom and a methanesulfonamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other fluorinated pyridine derivatives.
Properties
Molecular Formula |
C6H7FN2O2S |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
MUNZQEAYGOEIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CS(=O)(=O)N |
Origin of Product |
United States |
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